N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide
Description
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound features a piperidine ring, a pyridine ring, and an azabicyclo[2.2.2]octane framework, making it a subject of study for its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c24-19(17-11-15-1-2-18(17)21-13-15)22-12-14-5-9-23(10-6-14)16-3-7-20-8-4-16/h3-4,7-8,14-15,17-18,21H,1-2,5-6,9-13H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTECHDOIUVKSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1CN2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Attachment of the Pyridine Ring: The pyridine ring is often introduced through nucleophilic substitution reactions, where a halogenated pyridine reacts with a piperidine derivative.
Construction of the Azabicyclo[2.2.2]octane Framework: This can be achieved through a Diels-Alder reaction followed by functional group modifications to introduce the azabicyclo structure.
Coupling Reactions: The final step involves coupling the piperidine-pyridine intermediate with the azabicyclo[2.2.2]octane carboxylic acid derivative using amide bond formation techniques, such as using carbodiimide reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Piperidine derivatives from the reduction of the pyridine ring.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medical research, this compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of neuropharmacology and cancer research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex chemical entities. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism by which N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The piperidine and pyridine rings can engage in hydrogen bonding and π-π interactions with proteins, potentially modulating their activity. The azabicyclo[2.2.2]octane framework provides rigidity, which can enhance binding specificity and affinity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide shares similarities with other piperidine and pyridine-containing compounds, such as:
- N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide
- N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]-2-azabicyclo[2.2.2]octane-6-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of the piperidine, pyridine, and azabicyclo[2.2.2]octane moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
